4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol
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Description
The compound “4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), a nitro group (NO2), a methoxy group (OCH3), and a piperazine ring (a six-membered ring with two nitrogen atoms). Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, nitration of phenol can introduce a nitro group, while a Williamson ether synthesis could introduce a methoxy group . The piperazine ring could potentially be introduced through a reaction with a suitable diamine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the nitro group could potentially introduce some polarity into the molecule, while the piperazine ring could add some three-dimensionality to the structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro and hydroxyl groups, both of which are quite reactive. The nitro group could potentially undergo reduction reactions to form amines, while the hydroxyl group could participate in a variety of reactions, including esterification and ether formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar nitro and hydroxyl groups could increase its solubility in polar solvents, while the piperazine ring could potentially influence its boiling and melting points .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-22-13-9-11(8-12(14(13)19)17(20)21)10-16-4-2-15(3-5-16)6-7-18/h8-9,18-19H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWZFVZELWXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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